molecular formula C8H7NO B149900 6-Hydroxyindole CAS No. 2380-86-1

6-Hydroxyindole

Cat. No. B149900
CAS RN: 2380-86-1
M. Wt: 133.15 g/mol
InChI Key: XAWPKHNOFIWWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05382670

Procedure details

6-Phenylmethoxyindole (3.93 g, 17.6 mmol), was suspended in acetone (350 mL), under N2 and cooled in an ice bath. 10% Palladium on carbon (0.80 g) was added, and the N2 atmosphere was replaced with H2 by alternately placing the reaction flask under vacuum and introducing H2 from a balloon. The cold bath was then removed and the reaction mixture stirred under positive H2 pressure for 16 hours. The reaction mixture was cooled in an ice bath, and N2 reintroduced. The reaction mixture was filtered through a pad of celite and concentrated in vacuo. The crude product was purified by chromatography on silica gel to give 6-hydroxyindole (1.70 g, 73%).
Quantity
3.93 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
0.8 g
Type
catalyst
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
C1(C[O:8][C:9]2[CH:17]=[C:16]3[C:12]([CH:13]=[CH:14][NH:15]3)=[CH:11][CH:10]=2)C=CC=CC=1.N#N>CC(C)=O.[Pd]>[OH:8][C:9]1[CH:17]=[C:16]2[C:12]([CH:13]=[CH:14][NH:15]2)=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
3.93 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC1=CC=C2C=CNC2=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred under positive H2 pressure for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
introducing H2 from a balloon
CUSTOM
Type
CUSTOM
Details
The cold bath was then removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
ADDITION
Type
ADDITION
Details
N2 reintroduced
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1=CC=C2C=CNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.